molecular formula C19H22BClO3 B8239020 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8239020
M. Wt: 344.6 g/mol
InChI Key: NEZVUEFFSOBYDC-UHFFFAOYSA-N
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Description

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a chlorophenoxy group, which can impart unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenol with a suitable boronic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner, thus forming a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.

    2-Chlorophenylboronic acid: Similar structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the chlorophenoxy group.

Uniqueness

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chlorophenoxy group and the dioxaborolane ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Biological Activity

2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H20BClO2
  • Molecular Weight: 292.69 g/mol

The dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane structures often exhibit unique biological activities due to their ability to interact with various biomolecules. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Dioxaborolanes can act as enzyme inhibitors by forming stable complexes with active sites.
  • Modulation of Signal Transduction Pathways: They may influence pathways related to cell proliferation and apoptosis.
  • Antioxidant Properties: Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular environments.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

  • A study on related dioxaborolanes demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: In Vivo Efficacy

In a case study involving animal models:

  • Mice treated with a related dioxaborolane exhibited reduced tumor growth compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges reactive oxygen species
Enzyme InhibitionInhibits specific enzymatic pathways

Properties

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVUEFFSOBYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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